molecular formula C7H8N4O3 B3350354 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- CAS No. 27038-81-9

1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl-

Cat. No.: B3350354
CAS No.: 27038-81-9
M. Wt: 196.16 g/mol
InChI Key: MWXFBYOMAQPKEK-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl-: is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This particular compound is known for its unique structure, which includes a hydroxymethyl group and a methyl group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- typically involves the reaction of appropriate purine derivatives with formaldehyde and methylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-1,3-dimethyl-
  • 1H-Purine-2,6-dione,3,9-dihydro-8-methyl-

Comparison: 1H-Purine-2,6-dione,3,9-dihydro-8-(hydroxymethyl)-3-methyl- is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

8-(hydroxymethyl)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-11-5-4(6(13)10-7(11)14)8-3(2-12)9-5/h12H,2H2,1H3,(H,8,9)(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXFBYOMAQPKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296070
Record name MLS002703974
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27038-81-9
Record name MLS002703974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002703974
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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